molecular formula C9H5BrFN B1289494 4-Bromo-6-fluoroquinoline CAS No. 661463-17-8

4-Bromo-6-fluoroquinoline

Cat. No. B1289494
M. Wt: 226.04 g/mol
InChI Key: HIWPTYUKGHNQCU-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and fluorine atoms on the quinoline scaffold can significantly influence the compound's reactivity and interaction with biological targets, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Synthesis Analysis

The synthesis of halogenated quinolines, including 4-bromo-6-fluoroquinoline, often involves multi-step reactions with careful consideration of the substituents' electronic effects and steric hindrance. For instance, the Knorr synthesis is a classic method for preparing quinolines, which has been applied to synthesize 6-bromo-4-methylquinolin-2(1H)-one, a related compound . This method typically involves the condensation of β-keto esters with anilines followed by cyclization. Similarly, a practical and scalable 4-step route has been reported for the synthesis of 4-bromo-3-fluoro-6-methoxyquinoline, demonstrating the versatility of halogenated quinolines as building blocks for antibiotics .

Molecular Structure Analysis

The molecular structure of 4-bromo-6-fluoroquinoline is characterized by the quinoline core, a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of bromine and fluorine atoms introduces significant electronic effects due to their electronegativity, which can influence the molecule's binding affinity and selectivity towards biological targets, such as tyrosine kinases .

Chemical Reactions Analysis

Halogen atoms on the quinoline ring can undergo various chemical reactions, including metalation, functionalization, and cross-coupling. For example, 2-bromo-3-fluoroquinolines can be converted into carboxylic acids through halogen/metal permutation or deprotonation and carboxylation, demonstrating the reactivity of bromine and fluorine in different positions on the quinoline ring . Additionally, bromine can participate in the formation of bromonium ylides, as seen in the synthesis of 4-bromo-1,2-dihydroisoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-6-fluoroquinoline are influenced by the halogen substituents. Bromine and fluorine contribute to the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological systems. The halogen bonds formed by these atoms can enhance the binding of quinoline derivatives to their targets, as observed in the structure-activity relationship studies of quinazoline analogs .

Scientific Research Applications

  • Anti-Cancer Treatments

    • Application: 4-Bromo-6-fluoroquinoline is used in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for anti-cancer treatments .
    • Method: The reactivity of 4-bromo-6-fluoroquinoline includes Pd-catalysed coupling reactions on the bromide group and nucleophilic aromatic substitution on the fluoride group .
    • Results: Linrodostat has shown promise in preclinical characterization as a novel, potent, and selective oral indoleamine 2,3-dioxygenase 1 inhibitor .
  • OLEDs

    • Application: As an aromatic bicyclic compound, 4-bromo-6-fluoroquinoline can be used in the preparation of dyes for the applications of OLEDs .
  • Solar Cells

    • Application: 4-Bromo-6-fluoroquinoline can also be used in the preparation of dyes for solar cells applications .

Safety And Hazards

4-Bromo-6-fluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It is recommended to avoid inhalation, ingestion, and contact with skin and eyes . Use of personal protective equipment and working in a well-ventilated area is advised .

Future Directions

4-Bromo-6-fluoroquinoline is an intermediate for the preparation of APIs for anti-cancer treatments, dyes for OLEDs, and solar cells applications . It is applied in the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for anti-cancer treatments . Therefore, its future directions could involve further exploration in these areas.

properties

IUPAC Name

4-bromo-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWPTYUKGHNQCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591859
Record name 4-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-fluoroquinoline

CAS RN

661463-17-8
Record name 4-Bromo-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 661463-17-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JS Li, B Gold - The Journal of Organic Chemistry, 2005 - ACS Publications
We have previously described a system of 2-aminoquinoline- and 2-aminoquinazoline-based C-deoxynucleosides (TRIPsides) that are designed to be incorporated into oligomers that …
Number of citations: 41 pubs.acs.org
SM Yang, NJ Martinez, A Yasgar… - Journal of medicinal …, 2018 - ACS Publications
… In a 2-neck flask was placed ethyl 4-bromo-6-fluoroquinoline-3-carboxylate (852 mg, 2 mmol), (4-(1-cyanocyclopropyl)phenyl)boronic acid (468 mg, 2.50 mmol), PdCl 2 (dppf)–CH 2 Cl …
Number of citations: 67 pubs.acs.org
T Kubelka - 2013 - dspace.cuni.cz
… The Heck-reaction of 3'-tert-butyldiphenylsilyl protected glycal X with 2-amino-4-bromo-6-fluoroquinoline (XI) in the presence of Pd2dba3, ligand (t-Bu)3P and dicyclohexylmethylamine …
Number of citations: 0 dspace.cuni.cz
MM Hamilton, F Mseeh, TJ McAfoos… - Journal of Medicinal …, 2021 - ACS Publications
Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that mediates the rate-limiting step in the metabolism of l-tryptophan to kynurenine, has been widely explored as a …
Number of citations: 18 pubs.acs.org
KJ Fraunhoffer, AJ DelMonte, GL Beutner… - … Process Research & …, 2019 - ACS Publications
… Tertiary alcohol 8 was prepared via lithium halogen exchange of 4-bromo-6-fluoroquinoline (6, X = Br) followed by the addition of ketone 7. Alcohol elimination, alkene hydrogenation, …
Number of citations: 22 pubs.acs.org

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